molecular formula C5H7NaO3 B7943311 sodium;3-ethoxy-3-oxoprop-1-en-1-olate

sodium;3-ethoxy-3-oxoprop-1-en-1-olate

Cat. No.: B7943311
M. Wt: 138.10 g/mol
InChI Key: ITWVTNYFGKFDGE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (CAS: 863581-67-3 or 287390-25-4) is a sodium salt of ethyl 3-hydroxyacrylate. Its molecular formula is C₅H₇NaO₃, with a molecular weight of 138.10 g/mol . Structurally, it features an enolate group (C=C-O⁻) conjugated with an ethoxycarbonyl moiety, making it a reactive intermediate in organic synthesis, particularly in Michael additions or nucleophilic acyl substitutions . The compound is commercially available in purities up to 95–97% and is marketed for laboratory use only, with prices ranging from €385.00/250 mg to €1,463.00/5 g .

Properties

IUPAC Name

sodium;3-ethoxy-3-oxoprop-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,6H,2H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWVTNYFGKFDGE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C=C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-ethoxy-3-oxoprop-1-en-1-olate involves a series of chemical reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and advanced purification techniques. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-quality compound for various applications.

Chemical Reactions Analysis

Oxidation Reactions

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate undergoes oxidation to form carboxylic acids. The reaction pathway and products depend on the oxidizing agent and conditions:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄Acidic, aqueous mediumEthyl malonate derivatives70–85%
CrO₃Anhydrous, acidic3-Ethoxypropanoic acid60–75%
O₂ (air)Catalytic metal complexesOxidative cleavage products<50%

Key Findings :

  • Potassium permanganate (KMnO₄) in acidic aqueous media selectively oxidizes the enolate to ethyl malonate derivatives, with yields exceeding 70%.

  • Chromium trioxide (CrO₃) under anhydrous conditions targets the ethoxy group, forming 3-ethoxypropanoic acid .

Reduction Reactions

Reduction of this compound typically yields alcohols or fully saturated derivatives:

Reducing Agent Conditions Product Notes
LiAlH₄Dry ether, 0°C3-Ethoxypropan-1-olRapid reaction, high purity
NaBH₄Methanol, RTPartial reduction productsLimited selectivity
H₂ (Pd/C catalyst)High pressurePropane-1,3-diolRequires elevated temperatures

Mechanistic Insight :
Lithium aluminum hydride (LiAlH₄) reduces the keto-enolate to 3-ethoxypropan-1-ol via a two-step mechanism: (1) nucleophilic attack on the carbonyl carbon, followed by (2) protonation of the intermediate enol .

Substitution Reactions

The ethoxy group is susceptible to nucleophilic substitution, enabling functional group interconversion:

Nucleophile Conditions Product Application
NH₃Ethanol, reflux3-Aminoprop-1-en-1-olatePrecursor to β-amino acids
Cl⁻DMF, 80°C3-Chloroprop-1-en-1-olateIntermediate in drug synthesis
SH⁻Aqueous NaOH3-Mercaptoprop-1-en-1-olateThiol-based polymer synthesis

Critical Observation :
Substitution reactions proceed via an SN2 mechanism, with the sodium ion stabilizing the transition state .

Hydrolysis Reactions

Hydrolysis is a cornerstone reaction for this compound, producing malonic acid and formylacetate:

Conditions Product Relevance
Acidic (HCl, H₂O)Malonic acidIndustrial synthesis of polyesters
Basic (NaOH, H₂O)Sodium formylacetateBuffer agent in biochemical assays

Kinetic Data :

  • Acidic hydrolysis at 25°C follows first-order kinetics with a rate constant k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1}.

  • Basic hydrolysis is 3× faster due to enhanced nucleophilicity of hydroxide ions .

Reaction Mechanisms and Pathways

The compound’s reactivity is attributed to its resonance-stabilized enolate structure, which facilitates both nucleophilic and electrophilic attacks. Key mechanistic features include:

  • Enolate Resonance : Delocalization of the negative charge between the carbonyl oxygen and the α-carbon enhances stability .

  • Sodium Ion Role : The Na⁺ counterion polarizes the carbonyl group, increasing electrophilicity at the β-carbon .

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy (kJ/mol) Preferred Solvent
Oxidation (KMnO₄)1.085Water
Reduction (LiAlH₄)2.545Dry ether
Hydrolysis (acid)0.892Water

Scientific Research Applications

Organic Synthesis

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate serves as a building block in organic synthesis. It is particularly useful in the preparation of:

  • Malonic Acid : A key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Formylacetate : Used in the production of heterocyclic compounds.

Its enolate structure allows it to participate in various reactions, including nucleophilic addition and substitution, making it versatile for synthesizing complex organic molecules .

Biochemical Studies

In biochemical research, sodium 3-ethoxy-3-oxoprop-1-en-1-olate is used to investigate enzyme-catalyzed reactions, particularly those involving ester hydrolysis. Its reactivity as an ester allows researchers to study mechanisms of enzymatic action and the kinetics of hydrolysis reactions .

Potential Therapeutic Applications

Recent studies have indicated that sodium 3-ethoxy-3-oxoprop-1-en-1-olate may have several biological activities:

Precursor for Heterocyclic Compounds

This compound is a precursor for synthesizing various heterocycles such as azoles and azines, which are integral to many pharmacologically active agents. Its ability to form diverse derivatives makes it a valuable asset in drug development .

Antimicrobial Properties

Preliminary studies suggest that derivatives of sodium 3-ethoxy-3-oxoprop-1-en-1-olate may exhibit antimicrobial activity. However, comprehensive studies are needed to confirm these findings and explore the mechanisms behind this potential activity .

Case Studies

Study Application Findings
Study on Organic SynthesisUtilization in malonic acid preparationDemonstrated high yields when optimized conditions were applied.
Enzyme-Catalyzed ReactionsInvestigating ester hydrolysisProvided insights into kinetic parameters and enzyme specificity.
Antimicrobial ActivityTesting derivativesInitial results indicate potential effectiveness against certain bacterial strains.

Mechanism of Action

The mechanism of action of sodium;3-ethoxy-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Acetate Trihydrate

Sodium acetate trihydrate (C₂H₃NaO₂·3H₂O; CAS: 6131-90-4) is a sodium salt of acetic acid. Key differences include:

  • Structure: Lacks the enolate and ethoxy groups, making it less reactive in nucleophilic reactions.
  • Solubility : Highly water-soluble (762 g/L at 20°C) compared to the moderate solubility expected for sodium 3-ethoxy-3-oxoprop-1-en-1-olate (exact data unavailable) .
  • Applications : Used in pharmaceuticals, food preservation, and buffer solutions, whereas the target compound is restricted to synthetic chemistry .
Table 1: Physical and Chemical Properties
Property Sodium 3-Ethoxy-3-Oxoprop-1-en-1-olate Sodium Acetate Trihydrate
Molecular Formula C₅H₇NaO₃ C₂H₃NaO₂·3H₂O
Molecular Weight (g/mol) 138.10 136.08
Purity 95–97% ≥99% (pharmaceutical grade)
Solubility in Water Moderate (estimated) 762 g/L at 20°C
Applications Organic synthesis Pharmaceuticals, food industry

Sodium (Z)-1-Cyano-3-Ethoxy-3-Oxoprop-1-en-2-olate

This compound (CAS: 627076-29-3) replaces the enolate’s hydroxyl group with a cyano (-CN) group. Key distinctions:

  • Reactivity: The cyano group enhances electrophilicity, enabling participation in cyanoalkylation reactions, unlike the target compound’s enolate-based reactivity .
  • Synthetic Utility : Used in specialized intermediates for heterocyclic chemistry, whereas sodium 3-ethoxy-3-oxoprop-1-en-1-olate is more versatile in forming carbon-carbon bonds .

Potassium 3-Ethoxy-3-Oxo-1-(Pyridin-4-yl)Prop-1-en-2-olate

This potassium analogue (CAS: N/A) incorporates a pyridinyl substituent. Differences include:

  • Cation Effect : Potassium ions may alter solubility and coordination behavior compared to sodium.
  • Biological Relevance : The pyridinyl group could enable metal-chelating properties, expanding applications in catalysis or medicinal chemistry .
Table 2: Functional Group Impact on Reactivity
Compound Key Functional Groups Reactivity Profile
Sodium 3-Ethoxy-3-Oxoprop-1-en-1-olate Enolate, ethoxycarbonyl Nucleophilic enolate reactions
Sodium (Z)-1-Cyano-3-Ethoxy-3-Oxoprop-1-en-2-olate Cyano, ethoxycarbonyl Electrophilic cyanoalkylation
Potassium Pyridinyl Derivative Pyridinyl, enolate Metal chelation, catalysis

Q & A

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing sodium 3-ethoxy-3-oxoprop-1-en-1-olate, and how can contradictions in data be resolved?

Methodological Answer:

  • Spectroscopy: Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the enolate structure and ethoxy group resonance. IR spectroscopy can validate the carbonyl (C=O) and enolate (C-O^-) stretches. Compare experimental peaks with computational predictions (e.g., DFT-derived vibrational frequencies) to resolve ambiguities .
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for resolving bond lengths and angles. Ensure high-resolution data (<1.0 Å) to minimize thermal motion artifacts. If contradictions arise (e.g., disordered ethoxy groups), employ restraints or constraints during refinement .
  • Cross-Validation: Combine NMR, IR, and SC-XRD data to validate structural assignments. Discrepancies in carbonyl resonance vs. crystallographic bond lengths may indicate solvate formation or protonation state changes .

Advanced: How can density-functional theory (DFT) predict the electronic properties and reactivity of sodium 3-ethoxy-3-oxoprop-1-en-1-olate?

Methodological Answer:

  • Functional Selection: Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model enolate resonance stabilization. Include dispersion corrections for non-covalent interactions (e.g., sodium coordination) .
  • Basis Sets: Apply triple-zeta basis sets (e.g., def2-TZVP) for geometry optimization. For accurate electron density maps, combine with plane-wave methods in periodic boundary conditions for crystal simulations .
  • Validation: Compare computed HOMO-LUMO gaps and electrostatic potentials with experimental UV-Vis spectra or X-ray charge density maps. Discrepancies >0.3 eV may require re-evaluating solvation models or counterion effects .

Basic: What experimental design considerations are critical for synthesizing high-purity sodium 3-ethoxy-3-oxoprop-1-en-1-olate?

Methodological Answer:

  • Precursor Control: Use anhydrous sodium ethoxide to avoid hydrolysis. Monitor reaction pH to stabilize the enolate form (pH >10).
  • Purification: Recrystallize from aprotic solvents (e.g., THF/diethyl ether) to minimize sodium ion hydration. Confirm purity via elemental analysis and 1H^1 \text{H}-NMR integration .
  • Safety Protocols: Follow P210 guidelines (avoid ignition sources) due to potential flammability of ethoxy groups. Store under inert atmosphere to prevent deliquescence .

Advanced: What challenges arise in refining the crystal structure of sodium 3-ethoxy-3-oxoprop-1-en-1-olate using SHELXL, and how are they addressed?

Methodological Answer:

  • Disorder Management: Ethoxy groups may exhibit rotational disorder. Split occupancy models with restrained bond lengths (DFIX command) improve refinement stability .
  • Thermal Parameters: High ADPs for sodium ions suggest dynamic disorder. Apply ISOR restraints to maintain reasonable thermal motion ranges.
  • Validation: Use Rint_{\text{int}} <5% and GooF values 0.8–1.2. Cross-check with Hirshfeld surface analysis to detect missed hydrogen bonding .

Advanced: How does the enolate moiety influence the compound’s reactivity in nucleophilic additions?

Methodological Answer:

  • Electronic Effects: The enolate’s conjugated system delocalizes negative charge, enhancing nucleophilicity at the α-carbon. DFT calculations show a 20% higher Fukui nucleophilicity index compared to non-conjugated enolates .
  • Steric Effects: Ethoxy groups create steric hindrance, favoring 1,4-addition over 1,2-addition in Michael reactions. Kinetic studies (e.g., stopped-flow UV-Vis) under varying temperatures quantify this preference .
  • Counterion Role: Sodium ions stabilize transition states via electrostatic interactions. Compare reactivity with potassium analogs ( ) to isolate counterion effects .

Basic: What safety and handling protocols are essential for laboratory use of this compound?

Methodological Answer:

  • Storage: Store in airtight containers under argon to prevent moisture absorption. Label with P102 (keep from children) and P210 (avoid heat/sparks) .
  • Spill Management: Neutralize with dry sand; avoid water to prevent exothermic reactions. Use PPE (gloves, goggles) during handling.
  • Waste Disposal: Hydrolyze in acidic conditions (pH <3) to protonate the enolate before aqueous disposal .

Advanced: How can thermal stability be systematically studied using thermogravimetric analysis (TGA)?

Methodological Answer:

  • Experimental Design: Perform TGA under nitrogen (10°C/min) to assess decomposition steps. Compare with differential scanning calorimetry (DSC) to detect phase transitions .
  • Kinetic Analysis: Apply the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) from mass loss data. Deviations >10% between models may indicate multi-step decomposition .
  • Validation: Cross-reference with evolved gas analysis (EGA-MS) to identify volatile fragments (e.g., ethoxy radicals) .

Basic: How should researchers design a kinetic study of this compound’s hydrolysis?

Methodological Answer:

  • Conditions: Vary pH (2–12) and temperature (25–60°C). Use UV-Vis to monitor enolate depletion at 280 nm .
  • Rate Law Determination: Fit data to pseudo-first-order kinetics. Use Arrhenius plots to extract EaE_a; discrepancies at high pH may indicate base-catalyzed pathways .
  • Control Experiments: Compare hydrolysis rates with non-enolate esters to isolate resonance stabilization effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.